molecular formula C24H31BF2N2O4 B13351818 (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate CAS No. 2304631-45-4

(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate

Cat. No.: B13351818
CAS No.: 2304631-45-4
M. Wt: 460.3 g/mol
InChI Key: BVBFJSBUNMGLLZ-IBGZPJMESA-N
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Description

(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, difluorophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed through a boronation reaction, typically using a boronic acid or boronate ester.

    Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Final Protection and Deprotection Steps: The tert-butyl carbamate group is introduced as a protecting group for the amine functionality, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2) for cross-coupling reactions

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol

Major Products

    Boronic Acids: Formed through oxidation of the dioxaborolane moiety

    Reduced Phenyl Derivatives: Resulting from reduction of the difluorophenyl group

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology for probing enzyme activity and protein interactions. Additionally, the difluorophenyl group can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-pyridin-2-yl)ethyl)carbamate: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.

    (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate: Contains a phenyl ring instead of a pyridine ring, altering its chemical properties and biological activity.

    (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: The position of the dioxaborolane moiety on the pyridine ring is different, leading to variations in reactivity and applications.

Uniqueness

(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the dioxaborolane moiety allows for reversible covalent interactions, while the difluorophenyl group enhances its stability and biological activity. This combination makes it a valuable compound for various scientific research applications.

Properties

CAS No.

2304631-45-4

Molecular Formula

C24H31BF2N2O4

Molecular Weight

460.3 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C24H31BF2N2O4/c1-22(2,3)31-21(30)29-19(13-15-11-16(26)14-17(27)12-15)20-18(9-8-10-28-20)25-32-23(4,5)24(6,7)33-25/h8-12,14,19H,13H2,1-7H3,(H,29,30)/t19-/m0/s1

InChI Key

BVBFJSBUNMGLLZ-IBGZPJMESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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